

# Application Note: Detailed Synthesis Protocols for Cyclopropyl 2-fluorobenzyl ketone

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## Compound of Interest

Compound Name: Cyclopropyl 2-fluorobenzyl ketone

Cat. No.: B030580

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Cyclopropyl 2-fluorobenzyl ketone**, with the chemical formula  $C_{11}H_{11}FO$ , is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of the antiplatelet drug Prasugrel.<sup>[1][2][3][4]</sup> Prasugrel is used to prevent the formation of blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.<sup>[1]</sup> The unique structure of the ketone, featuring a cyclopropyl group, a ketone functional group, and a fluorinated aromatic ring, makes it a versatile building block for constructing complex molecular architectures in organic synthesis.<sup>[1]</sup> This document provides detailed protocols for two distinct and widely cited methods for the synthesis of **Cyclopropyl 2-fluorobenzyl ketone**: a Grignard reaction-based approach and a milder, non-Grignard alternative.

## Physicochemical and Safety Data

Proper handling and safety precautions are essential when working with the reagents and products described.

Property	Value	Reference
CAS Number	150322-73-9	[1][5]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> FO	[6]
Molecular Weight	178.21 g/mol	[6]
Appearance	Colorless to light orange or pale yellow clear liquid	[5][6]
Boiling Point	61 °C @ 0.2 mmHg	[6]
Flash Point	108 °C	[6]
Purity	Typically >98% (by GC)	[6]
Safety	May exhibit mild to moderate toxicity. Flammable; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]	

## Experimental Protocols

Two primary synthesis routes are detailed below. The first involves a classic Grignard reaction, while the second presents an alternative that avoids the use of organomagnesium reagents.

### Protocol 1: Synthesis via Grignard Reaction

This method is one of the most common industrial routes, involving the formation of a Grignard reagent from 2-fluorobenzyl bromide, which then reacts with cyclopropanecarbonitrile. The resulting imine intermediate is subsequently hydrolyzed to yield the target ketone.[1][2]

Reaction Scheme:

- Grignard Formation:  $2\text{-F-C}_6\text{H}_4\text{CH}_2\text{Br} + \text{Mg} \rightarrow 2\text{-F-C}_6\text{H}_4\text{CH}_2\text{MgBr}$
- Nucleophilic Addition:  $2\text{-F-C}_6\text{H}_4\text{CH}_2\text{MgBr} + \text{c-C}_3\text{H}_5\text{CN} \rightarrow \text{Intermediate Imine Salt}$
- Hydrolysis:  $\text{Intermediate Imine Salt} + \text{H}_3\text{O}^+ \rightarrow \text{Cyclopropyl 2-fluorobenzyl ketone}$

#### Materials and Reagents:

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
- 2-Fluorobenzyl bromide
- Cyclopropanecarbonitrile
- Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Ethyl acetate or Diethyl ether (for extraction)

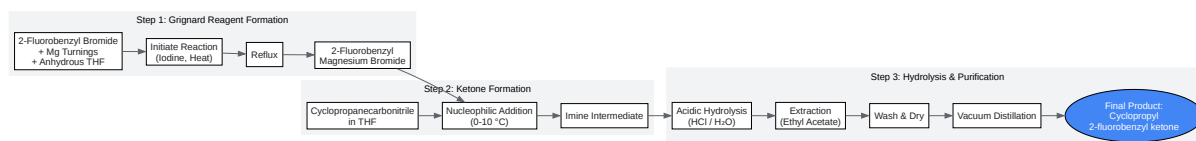
#### Procedure:

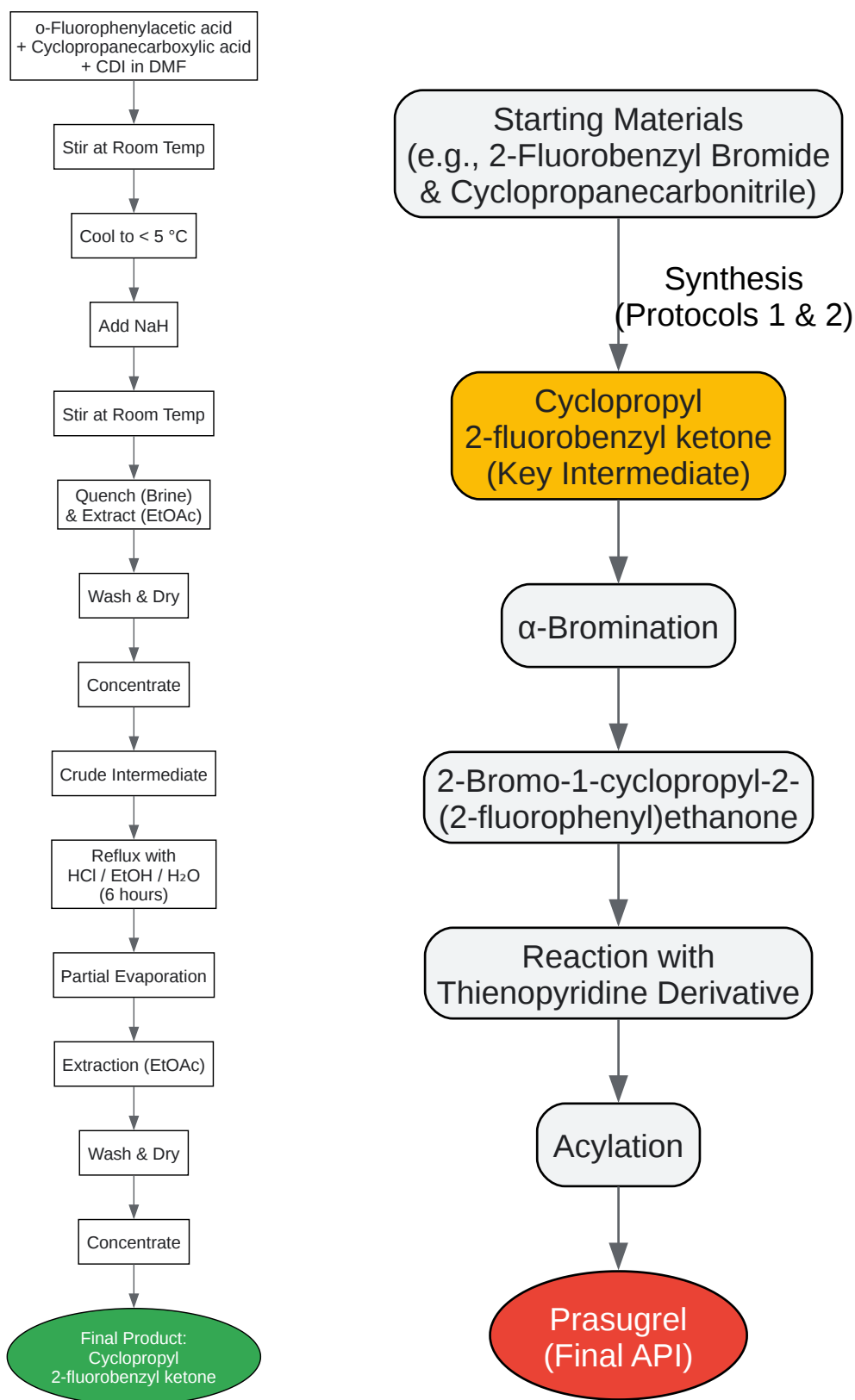
- Grignard Reagent Preparation:
  - Flame-dry all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) and cool under an inert atmosphere (Nitrogen or Argon).
  - Place magnesium turnings (1.1 eq.) and a small crystal of iodine into the flask.
  - Add a small amount of anhydrous THF to just cover the magnesium.
  - Dissolve 2-fluorobenzyl bromide (1.0 eq.) in anhydrous THF in the dropping funnel.
  - Add a small portion of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.

[7]

- Once initiated, add the remaining 2-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed. The solution will appear cloudy and grey.
- Reaction with Cyclopropanecarbonitrile:
  - Cool the prepared Grignard reagent in an ice bath to 0-5 °C.
  - Add a solution of cyclopropanecarbonitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates completion of the reaction.
- Hydrolysis and Work-up:
  - Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution, followed by 2M HCl until the solution is acidic. This step hydrolyzes the intermediate imine salt to the ketone.<sup>[1][8]</sup>
  - Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volumes).
  - Combine the organic layers and wash sequentially with water, saturated NaHCO<sub>3</sub> solution, and finally with brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude oil by vacuum distillation to yield **Cyclopropyl 2-fluorobenzyl ketone** as a colorless to pale yellow liquid.

Workflow Diagram: Grignard Synthesis





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